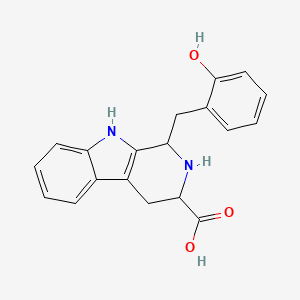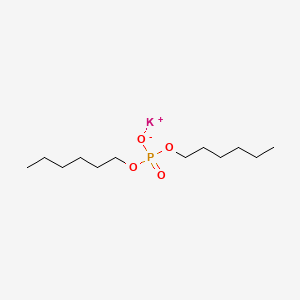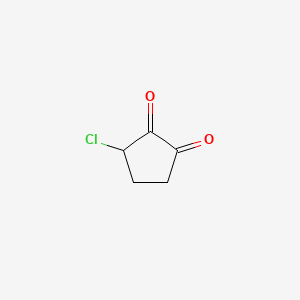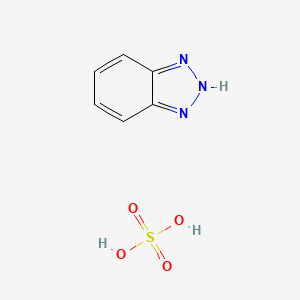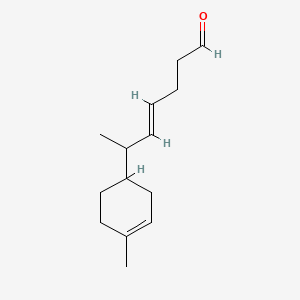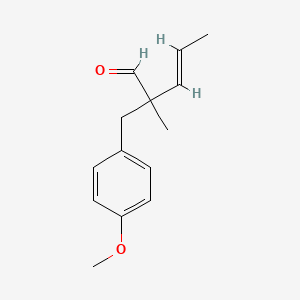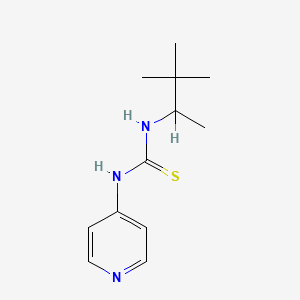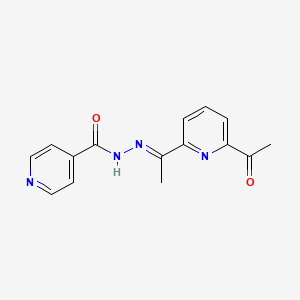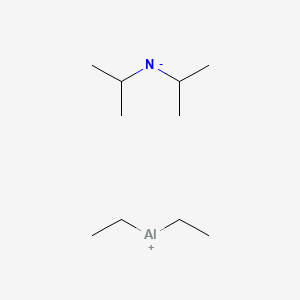
Diethylaluminium diisopropylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethylaluminium diisopropylamide is an organoaluminium compound with the molecular formula C10H24AlN. It is a colorless liquid that is used primarily in organic synthesis as a strong base and nucleophile. This compound is known for its ability to deprotonate a variety of substrates, making it a valuable reagent in the field of synthetic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
Diethylaluminium diisopropylamide can be synthesized through the reaction of diethylaluminium chloride with diisopropylamine. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent the compound from reacting with moisture or oxygen. The reaction is carried out at low temperatures to control the exothermic nature of the process.
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors equipped with cooling systems to manage the heat generated during the reaction. The process is carefully monitored to ensure the purity and yield of the final product. The compound is usually stored in sealed containers to prevent degradation.
化学反応の分析
Types of Reactions
Diethylaluminium diisopropylamide undergoes several types of chemical reactions, including:
Deprotonation: It acts as a strong base, capable of deprotonating a wide range of acidic substrates.
Nucleophilic Substitution: It can participate in nucleophilic substitution reactions, where it replaces a leaving group in a substrate.
Coordination Chemistry: It can form complexes with various metal ions, which can be used in catalytic processes.
Common Reagents and Conditions
Deprotonation: Commonly carried out in non-polar solvents such as hexane or toluene, under an inert atmosphere.
Nucleophilic Substitution: Typically performed in polar aprotic solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
Coordination Chemistry: Often involves the use of transition metal salts and ligands to form stable complexes.
Major Products
The major products formed from reactions involving this compound depend on the specific substrates and conditions used. For example, deprotonation reactions yield the corresponding anions, while nucleophilic substitution reactions produce substituted organic compounds.
科学的研究の応用
Diethylaluminium diisopropylamide has a wide range of applications in scientific research, including:
Organic Synthesis: Used as a strong base and nucleophile in the synthesis of complex organic molecules.
Catalysis: Employed in the formation of metal complexes that act as catalysts in various chemical reactions.
Polymerization: Utilized in the polymerization of olefins to produce high-density polyethylene and other polymers.
Pharmaceuticals: Involved in the synthesis of pharmaceutical intermediates and active ingredients.
作用機序
The primary mechanism by which diethylaluminium diisopropylamide exerts its effects is through deprotonation and nucleophilic attack. The compound’s aluminium center coordinates with the substrate, facilitating the removal of a proton or the substitution of a leaving group. This process involves the formation of a transient complex, which then dissociates to yield the final product.
類似化合物との比較
Similar Compounds
Diethylaluminium chloride: Similar in structure but lacks the diisopropylamide group, making it less effective as a base.
Dimethylaluminium chloride: Another organoaluminium compound with similar reactivity but different steric properties.
Diethylaluminium cyanide: Used in hydrocyanation reactions, differing in its functional group and reactivity.
Uniqueness
Diethylaluminium diisopropylamide is unique due to its combination of strong basicity and nucleophilicity, which allows it to participate in a wide range of chemical reactions. Its ability to form stable complexes with metals also makes it valuable in catalysis and polymerization processes.
特性
CAS番号 |
68006-53-1 |
|---|---|
分子式 |
C10H24AlN |
分子量 |
185.29 g/mol |
IUPAC名 |
diethylalumanylium;di(propan-2-yl)azanide |
InChI |
InChI=1S/C6H14N.2C2H5.Al/c1-5(2)7-6(3)4;2*1-2;/h5-6H,1-4H3;2*1H2,2H3;/q-1;;;+1 |
InChIキー |
WSRUAICHQPRQEL-UHFFFAOYSA-N |
正規SMILES |
CC[Al+]CC.CC(C)[N-]C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




